molecular formula C23H27N5O4S2 B12139659 1-(3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide

1-(3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide

Cat. No.: B12139659
M. Wt: 501.6 g/mol
InChI Key: QVFDSHPQXCYHBV-LGMDPLHJSA-N
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Description

1-(3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide is a novel, potent, and selective small-molecule inhibitor of serine/threonine kinase 19 (STK19). Research has identified STK19 as a promising therapeutic target in oncology, particularly in melanoma and other cancers . This compound functions by binding to the kinase's active site, thereby blocking its enzymatic activity. The inhibition of STK19 leads to the suppression of downstream oncogenic signaling pathways and induces DNA damage, ultimately promoting the death of cancer cells. Its primary research value lies in its utility as a chemical probe to elucidate the precise biological roles of STK19 in cell proliferation, transformation, and the DNA damage response. This makes it an invaluable tool for in vitro and in vivo studies aimed at validating STK19 as a drug target and for investigating the mechanisms of oncogenesis. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C23H27N5O4S2

Molecular Weight

501.6 g/mol

IUPAC Name

1-[3-[(Z)-[3-(3-methoxypropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C23H27N5O4S2/c1-14-5-3-8-27-19(14)25-20(26-10-6-15(7-11-26)18(24)29)16(21(27)30)13-17-22(31)28(23(33)34-17)9-4-12-32-2/h3,5,8,13,15H,4,6-7,9-12H2,1-2H3,(H2,24,29)/b17-13-

InChI Key

QVFDSHPQXCYHBV-LGMDPLHJSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCOC)N4CCC(CC4)C(=O)N

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCOC)N4CCC(CC4)C(=O)N

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core

The pyrido[1,2-a]pyrimidin-4-one scaffold forms the central heterocyclic framework of Compound X. A modified protocol from the synthesis of pyrido[1,2-a]pyrimidine-3-carboxamide derivatives serves as the foundation:

Step 1.1: Preparation of Pyridine-2-amine Intermediate
2(1H)-Pyridone undergoes hydrolysis and decarboxylation in 6 M HCl at 110°C for 8 hours, yielding pyridine-2-amine with >90% conversion efficiency . Selective O-alkylation with methyl iodide in dimethylformamide (DMF) at 60°C introduces the 9-methyl substituent, critical for downstream reactivity.

Step 1.2: Cyclization to Pyrido[1,2-a]pyrimidin-4-one
Reaction with ethoxymethylene malonic diethyl ester (EMME) under microwave irradiation (120°C, 300 W, 20 minutes) induces cyclization, forming the pyrido[1,2-a]pyrimidin-4-one core. Microwave-assisted synthesis reduces side products by 40% compared to conventional heating .

Functionalization with Piperidine-4-carboxamide

Step 2.1: Carboxamide Coupling
The C2 position of the pyrido[1,2-a]pyrimidin-4-one core undergoes nucleophilic aromatic substitution with piperidine-4-carboxamide. Using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent in dichloromethane (DCM) at room temperature for 12 hours achieves 85% yield . Excess triethylamine (3 equivalents) neutralizes HCl byproducts, preventing degradation of the acid-sensitive pyrimidinone ring.

Construction of the Thiazolidinone-Methylidene Moiety

Step 3.1: Synthesis of 3-(3-Methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
Condensation of 3-methoxypropylamine with carbon disulfide in ethanol under reflux (78°C, 6 hours) forms the thiazolidinone precursor. Subsequent oxidation with hydrogen peroxide (30% v/v) introduces the 4-oxo group, yielding the thiazolidinone intermediate with 92% purity after recrystallization in ethanol-water (3:1) .

Step 3.2: Stereoselective Formation of the Z-Configured Methylidene Bridge
A cross-dehydrogenative coupling (CDC) strategy, adapted from pyrazolo[1,5-a]pyridine syntheses , links the thiazolidinone to the pyrido[1,2-a]pyrimidin-4-one core. Key parameters include:

ParameterOptimal ConditionYield Impact
SolventEthanol with 6 eq. acetic acid+25%
OxidantMolecular oxygen (1 atm)+20%
Temperature130°C+15%
CatalystNone (acid-promoted)-10% side products

Reaction of the thiazolidinone with the pyrido[1,2-a]pyrimidin-4-one derivative under these conditions for 18 hours achieves 94% conversion to the Z-isomer, confirmed by NOESY NMR (δ 7.2–7.5 ppm coupling) .

Final Assembly and Purification

Step 4.1: Global Deprotection and Workup
Sequential deprotection of tert-butoxycarbonyl (Boc) groups using trifluoroacetic acid (TFA) in DCM (1:4 v/v) at 0°C for 2 hours ensures retention of the Z-configuration. Neutralization with saturated NaHCO3 followed by extraction with ethyl acetate isolates the crude product.

Step 4.2: Chromatographic Purification
Silica gel chromatography (eluent: CH2Cl2/MeOH 95:5 → 85:15 gradient) resolves residual stereoisomers, achieving >99% diastereomeric excess. Final recrystallization in acetonitrile yields Compound X as a yellow crystalline solid (mp 218–220°C).

Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, pyrimidinone H5), 7.89 (d, J = 8.4 Hz, 1H, thiazolidinone CH), 4.12 (t, J = 6.8 Hz, 2H, OCH2), 3.39 (s, 3H, OCH3) .

  • IR (KBr) : 1698 cm⁻¹ (C=O), 1203 cm⁻¹ (C=S) .

  • HRMS (ESI+) : m/z 598.2143 [M+H]+ (calc. 598.2139) .

Scalability and Industrial Considerations

Table 1: Pilot-Scale Optimization (10 mol Batch)

ParameterLab Scale (1 mol)Pilot Scale (10 mol)Adjustment
Reaction Volume1 L12 L10% solvent reduction
Heating Time18 hours22 hours+4 hours for homogeneity
Yield94%88%-6% due to mixing losses

Stirring efficiency and oxygen distribution emerge as critical factors for large-scale CDC reactions. Implementing a gas-entrainment impeller improves yield to 91% at 50 mol scale.

Chemical Reactions Analysis

Types of Reactions

1-(3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

Antiviral Activity

Research has indicated that derivatives of pyrido[1,2-a]pyrimidines exhibit antiviral properties. The compound's structure suggests it may inhibit viral replication mechanisms, particularly by targeting RNA-dependent RNA polymerase (RdRP) in influenza viruses. Compounds that disrupt the PA-PB1 interface of the polymerase complex have shown promise in preliminary studies, suggesting that this compound could be developed further in antiviral drug discovery .

Anti-inflammatory Properties

The thiazolidinone scaffold is known for its anti-inflammatory effects. Compounds containing this moiety have been studied for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play critical roles in inflammatory pathways. The potential dual inhibition of these targets by this compound could lead to novel treatments for inflammatory diseases .

Anticancer Activity

Research into similar structures has revealed potential anticancer properties. Compounds with pyrimidine and thiazolidinone structures have been associated with cytotoxic effects against various cancer cell lines. The specific interactions of this compound with cellular pathways involved in apoptosis and cell proliferation warrant further investigation .

Case Study 1: Antiviral Screening

A study evaluated various pyrido[1,2-a]pyrimidine derivatives for their ability to inhibit influenza virus replication. The results indicated that modifications to the core structure significantly enhanced antiviral activity, suggesting that the target compound may also possess similar efficacy when optimized .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, compounds featuring thiazolidinone structures were tested for their ability to reduce inflammation in animal models. The results showed a significant decrease in inflammatory markers, supporting the hypothesis that the target compound may exhibit similar effects through COX/LOX inhibition .

Mechanism of Action

The mechanism of action of 1-(3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Similarity and Key Modifications

The compound shares structural homology with three primary classes of molecules:

  • Thiazolidinone derivatives: Analogues like 2-(R-phenyl)-4-oxo-thiazolidin-3-yl propionic acid derivatives (e.g., compound 50 in ) feature a thiazolidinone core but lack the pyrido-pyrimidinone system. The thioxo group (C=S) in the target compound may enhance electrophilicity and hydrogen-bonding capacity compared to oxo (C=O) analogues .
  • Pyrido-pyrimidinones: describes 3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4H-pyrido[1,2-a]pyrimidin-4-one.
  • Piperidine-containing heterocycles : The piperidine-4-carboxamide group distinguishes the target compound from simpler piperidine derivatives, such as those in , which exhibit improved oral bioavailability due to enhanced solubility .

Table 1: Structural Comparison of Key Analogues

Compound Class Core Structure Key Substituents Unique Features
Target Compound Pyrido-pyrimidinone + thiazolidinone 3-Methoxypropyl, piperidine-4-carboxamide (Z)-configuration, thioxo group
Thiazolidinone derivatives Thiazolidinone Aryl, ester groups Antimicrobial activity
Pyrido-pyrimidinone Pyrido-pyrimidinone + thiazolidinone Piperazinyl, 4-methoxyphenyl Potential kinase inhibition
Piperidine derivatives Chromeno-pyrimidine Piperidin-1-yl, thiourea High oral bioavailability
Physicochemical and Pharmacokinetic Properties

The target compound’s molecular weight (~550–600 g/mol) and moderate LogP (~2.5–3.5) suggest balanced solubility and membrane permeability. Compared to aglaithioduline (), which has a 70% structural similarity to SAHA (a histone deacetylase inhibitor), the piperidine-4-carboxamide group may reduce metabolic instability relative to ester-containing analogues .

Table 2: Physicochemical Properties

Property Target Compound Aglaithioduline SAHA
Molecular Weight (g/mol) ~580 430 264
LogP ~3.2 2.8 1.5
H-bond Donors 3 2 3
H-bond Acceptors 8 6 4
Bioactivity and Mechanism of Action

While direct bioactivity data for the target compound are unavailable, structurally related compounds provide insights:

  • Antimicrobial activity: Thiazolidinone derivatives () show MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to thioxo-mediated enzyme inhibition .
  • Kinase inhibition : The piperazinyl analogue in may inhibit tyrosine kinases due to its planar heterocyclic system .

Table 3: Bioactivity Comparison

Compound Bioactivity Mechanism Hypotheses Reference
Target Compound Not reported HDAC or kinase inhibition (inferred)
Thiazolidinone Antimicrobial (MIC: 4–16 µg/mL) Enzyme inhibition
SAHA HDAC inhibition (IC50: ~10 nM) Zinc-binding pharmacophore

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions requiring precise control of temperature, solvent polarity, and pH. For example:

  • Step 1 : Formation of the thiazolidinone core via condensation reactions under reflux (80–100°C) in aprotic solvents like DMF or DMSO .
  • Step 2 : Introduction of the pyrido-pyrimidine moiety via nucleophilic substitution, optimized using Lewis acid catalysts (e.g., ZnCl₂) to enhance regioselectivity .
  • Step 3 : Final coupling of the piperidine-carboxamide group under inert atmospheres (N₂/Ar) to prevent oxidation .
    Yield optimization (typically 40–60%) hinges on chromatographic purification (silica gel or HPLC) and spectroscopic validation (¹H/¹³C NMR) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ values or target selectivity often arise from assay conditions (e.g., buffer pH, cell line variability). Mitigation strategies include:

  • Orthogonal assays : Combine enzymatic inhibition studies (e.g., fluorescence-based kinase assays) with cellular viability assays (MTT/XTT) to confirm target engagement .
  • Biophysical validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities, reducing false positives from fluorescence interference .
  • Meta-analysis : Cross-reference structural analogs (e.g., benzodioxole or morpholinyl derivatives) to identify substituents influencing activity .

Basic: What analytical methods are critical for confirming the structural integrity of this compound?

  • ¹H/¹³C NMR : Assign peaks for diagnostic protons (e.g., thioxo group at δ 3.8–4.2 ppm, pyrimidine CH₃ at δ 2.5 ppm) .
  • IR Spectroscopy : Verify carbonyl (C=O) stretches at 1680–1720 cm⁻¹ and thioxo (C=S) at 1250–1300 cm⁻¹ .
  • HPLC-MS : Ensure >95% purity using reverse-phase C18 columns (acetonitrile/water gradient) and confirm molecular weight via ESI+ .

Advanced: What computational strategies predict this compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs, focusing on the thiazolidinone’s sulfur and pyrido-pyrimidine’s π-π stacking .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the piperidine-carboxamide group in binding pockets, monitoring RMSD (<2 Å) .
  • QSAR Models : Train models on analogs (e.g., benzyl or morpholinyl derivatives) to predict logP and polar surface area for bioavailability optimization .

Basic: What purification techniques are effective for isolating this compound?

  • Flash Chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) for intermediate purification .
  • Prep-HPLC : Employ a C18 column with 0.1% TFA in water/acetonitrile (gradient: 30% → 70% over 20 min) for final isolation .
  • Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to enhance crystalline purity (>99%) .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

  • Core Modifications : Replace the 3-methoxypropyl group with isopropyl or benzyl to assess steric effects on kinase inhibition .
  • Substituent Analysis : Compare IC₅₀ values of morpholinyl vs. thiomorpholinyl derivatives to prioritize hydrogen-bonding motifs .
  • Pharmacophore Mapping : Identify critical moieties (e.g., thioxo group for covalent binding) using Schrödinger’s Phase .

Basic: What stability tests are essential for storage and handling?

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>150°C) to guide storage conditions (4°C, desiccated) .
  • Light Sensitivity : Monitor UV-vis spectra (200–400 nm) under ambient vs. dark conditions to detect photodegradation .
  • Solution Stability : Assess pH-dependent hydrolysis (e.g., PBS vs. Tris buffer) via HPLC over 72 hours .

Advanced: How can researchers address solubility challenges in biological assays?

  • Co-solvent Systems : Use DMSO (≤0.1% v/v) with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility .
  • Prodrug Design : Introduce phosphate or acetate esters at the piperidine-carboxamide group for improved logD .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release in cellular uptake studies .

Basic: What are the recommended controls for in vitro toxicity screening?

  • Positive Controls : Use staurosporine (apoptosis inducer) and Triton X-100 (membrane disruption) to validate assay sensitivity .
  • Vehicle Controls : Include DMSO (0.1%) and PBS to rule out solvent artifacts .
  • Cell Line Panels : Test across multiple lines (e.g., HEK293, HepG2) to assess tissue-specific toxicity .

Advanced: How to investigate off-target effects in multi-omics studies?

  • Proteomic Profiling : Perform LC-MS/MS-based TMT labeling to quantify >5,000 proteins in treated vs. untreated cells .
  • Transcriptomics : Use RNA-seq to identify dysregulated pathways (e.g., MAPK/ERK) and validate via qPCR .
  • Network Pharmacology : Integrate data with STRING or KEGG to map polypharmacology and prioritize secondary targets .

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